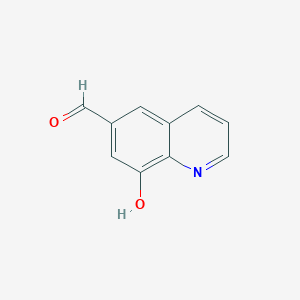
8-Hydroxyquinoline-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxyquinoline-6-carbaldehyde is an organic compound derived from the quinoline family. It features a hydroxyl group at the 8th position and an aldehyde group at the 6th position on the quinoline ring. This compound is known for its diverse chemical reactivity and significant applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyquinoline-6-carbaldehyde typically involves the oxidation of 8-hydroxyquinoline derivatives. One common method is the oxidation of 2-methylquinolin-8-ol using selenium dioxide . Another approach involves the alkylation of substituted 8-hydroxyquinoline followed by oxidation .
Industrial Production Methods: Industrial production of this compound often employs large-scale oxidation processes using suitable oxidizing agents under controlled conditions to ensure high yield and purity. The choice of oxidizing agent and reaction conditions can vary depending on the desired scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 8-Hydroxyquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Introduction of different substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Selenium dioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids, quinoline N-oxides.
Reduction: Alcohols, amines.
Substitution: Halogenated quinolines, alkylated quinolines.
Aplicaciones Científicas De Investigación
8-Hydroxyquinoline-6-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-Hydroxyquinoline-6-carbaldehyde involves its ability to chelate metal ions due to the presence of the hydroxyl and aldehyde groups. This chelation can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes . Additionally, the compound can form covalent adducts with proteins, leading to alterations in protein function and cellular pathways .
Comparación Con Compuestos Similares
8-Hydroxyquinoline: Lacks the aldehyde group but shares the hydroxyl group at the 8th position.
8-Hydroxyquinoline-2-carbaldehyde: Similar structure with the aldehyde group at the 2nd position.
8-Mercaptoquinoline: Contains a thiol group instead of a hydroxyl group.
Uniqueness: 8-Hydroxyquinoline-6-carbaldehyde is unique due to the specific positioning of the hydroxyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with metal ions and biological targets, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C10H7NO2 |
|---|---|
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
8-hydroxyquinoline-6-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-7-4-8-2-1-3-11-10(8)9(13)5-7/h1-6,13H |
Clave InChI |
ROMORGXJVYYQLO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=CC(=C2N=C1)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


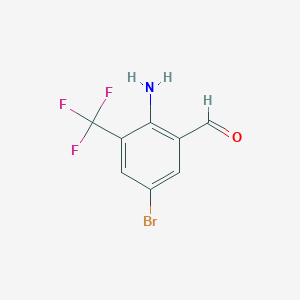
![Methyl benzo[h]quinoline-2-carboxylate](/img/structure/B15220839.png)
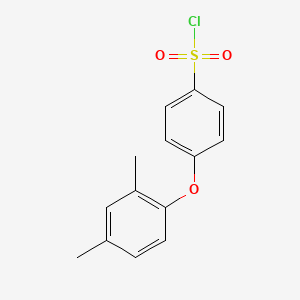
![6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220865.png)

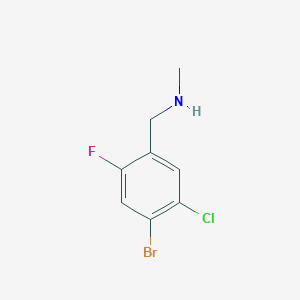


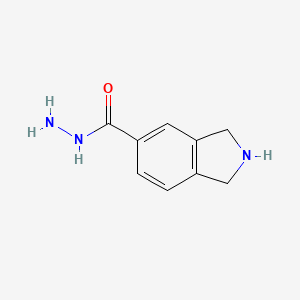
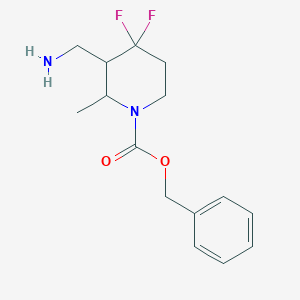
![(2S,3S)-2,3-Di-tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B15220901.png)
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one](/img/structure/B15220907.png)
![(2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B15220918.png)

